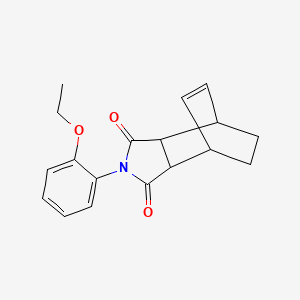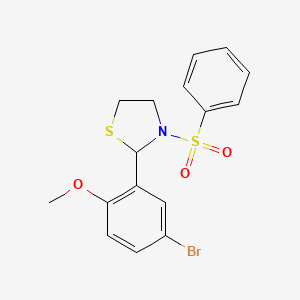![molecular formula C19H20ClN3O2 B15037556 N'-[(E)-(3-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B15037556.png)
N'-[(E)-(3-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological activities, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular properties
Preparation Methods
The synthesis of N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the reaction of 3-chlorobenzaldehyde with 4-[(morpholin-4-yl)methyl]benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Chemical Reactions Analysis
N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer applications, it may interfere with the replication of cancer cells by targeting specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can be compared with other benzohydrazide derivatives, such as:
- N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE
- N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE
These compounds share similar structural features but may exhibit different biological activities and chemical reactivity due to variations in their substituents.
Properties
Molecular Formula |
C19H20ClN3O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c20-18-3-1-2-16(12-18)13-21-22-19(24)17-6-4-15(5-7-17)14-23-8-10-25-11-9-23/h1-7,12-13H,8-11,14H2,(H,22,24)/b21-13+ |
InChI Key |
PMILORWRCIEORN-FYJGNVAPSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15037473.png)

![5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15037489.png)
![ethyl 2-{[4-(3-methylbutoxy)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15037495.png)
![N-(4-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B15037497.png)
![[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B15037509.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate](/img/structure/B15037515.png)


![N-(2,3-dimethylphenyl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B15037531.png)

![(5E)-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15037562.png)
methanone](/img/structure/B15037568.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-methoxybenzamide](/img/structure/B15037575.png)
